2-AMINO-5,10-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5,10-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE typically involves a multi-component reaction. One common method involves the reaction of aryl aldehyde, malononitrile, and 2-hydroxy-1,4-naphthoquinone in the presence of a catalytic amount of triethylamine (Et3N) in acetonitrile (CH3CN). The reaction mixture is sonicated for 10-15 minutes, and the product is obtained by filtration and washing with water and hexane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of multi-component reactions and the use of catalysts can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5,10-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The allyloxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
2-AMINO-5,10-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-5,10-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-hydroxyphenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile: This compound shares a similar chromene core structure but differs in the substituents attached to the phenyl ring.
Coumarin Derivatives: Coumarins are structurally related to chromenes and exhibit similar biological activities.
Uniqueness
2-AMINO-5,10-DIOXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the allyloxy group, in particular, enhances its potential for various chemical transformations and biological interactions .
Properties
IUPAC Name |
2-amino-5,10-dioxo-4-(4-prop-2-enoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-2-11-28-14-9-7-13(8-10-14)18-17(12-24)23(25)29-22-19(18)20(26)15-5-3-4-6-16(15)21(22)27/h2-10,18H,1,11,25H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRGRNXSUQWEMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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